(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-5-29-18-12-10-17(11-13-18)26-22(27)15-16(23(26)28)14-21-24(2,3)19-8-6-7-9-20(19)25(21)4/h6-14,16H,5,15H2,1-4H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKNCQLDVENIL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C=C3C(C4=CC=CC=C4N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)/C=C/3\C(C4=CC=CC=C4N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidine-2,5-dione intermediate.
Attachment of the Trimethylindolinylidene Moiety: This can be done through a condensation reaction, where the indoline derivative is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxyphenyl and trimethylindolinylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a candidate for drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine-2,5-dione core : A five-membered lactam ring with two ketone groups, enabling hydrogen bonding and metal coordination.
- (1,3,3-Trimethylindolin-2-ylidene)methyl group : A planar indole-derived system with methyl substituents, enhancing steric bulk and electronic delocalization.
Synthetic routes for analogous pyrrolidine-2,5-diones involve condensation of aldehydes (e.g., 4-ethoxybenzaldehyde) with preformed diones, as seen in the preparation of (E)-3-(4-ethoxybenzylidene)pyrrolidine-2,5-dione (92.5% yield via Knoevenagel reaction) .
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,5-dione Derivatives
Key Differences and Implications
1-Isopropyl substitution in the 2,4-dione derivative () reduces planarity, favoring herbicidal over anticancer activity due to altered enzyme interactions .
Hydrogen Bonding and Reactivity: The pyrrolidine-2,5-dione core in the target compound allows stronger hydrogen bonding (via two ketones) compared to 2,4-dione derivatives, influencing solubility and target affinity . The enolizable proton in (Z)-3-[(4-ethoxyphenyl)(hydroxy)methylidene] derivatives () facilitates tautomerism, critical for herbicidal activity but absent in the target compound .
Molecular Weight and Lipophilicity :
Biological Activity
The compound (E)-1-(4-ethoxyphenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which has implications in cancer immunology and neurobiology. This article reviews the biological activity of this compound based on diverse research findings.
The primary mechanism of action for this compound involves the inhibition of IDO1. This inhibition leads to increased levels of tryptophan and decreased production of kynurenine, which can enhance T-cell proliferation and improve anti-tumor immunity.
Kynurenine Pathway
The kynurenine pathway is responsible for the catabolism of tryptophan into various metabolites that play roles in immune regulation and neuroprotection. IDO1 catalyzes the first step in this pathway:
Inhibition of IDO1 can shift this balance and potentially reverse immunosuppressive conditions often seen in tumors.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on IDO1. For instance:
- Cell Line Studies : In studies using HeLa cells co-cultured with peripheral blood lymphocytes (PBLs), the compound was shown to inhibit IDO1 activity effectively, leading to enhanced T-cell responses .
In Vivo Studies
In vivo experiments have further validated the potential therapeutic effects:
- Tumor Models : In a mouse model with 4T1 breast cancer cells, treatment with the compound resulted in reduced tumor growth compared to control groups. Specifically, at doses of 100 mg/kg, significant inhibition of tumor progression was observed .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
